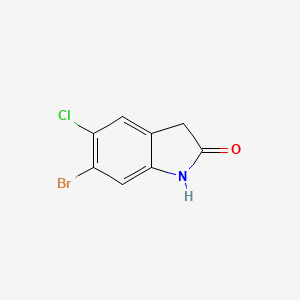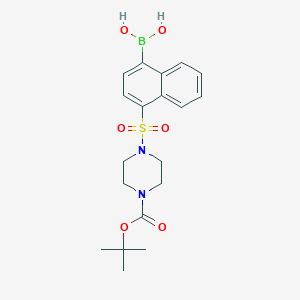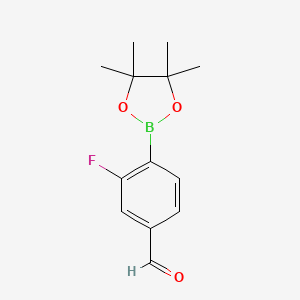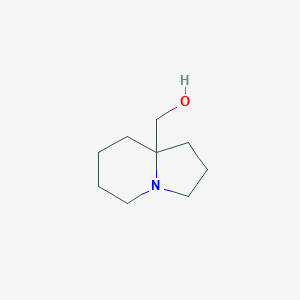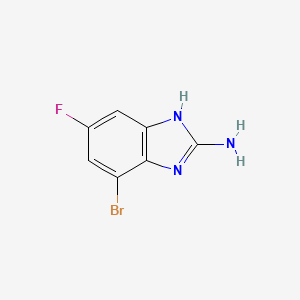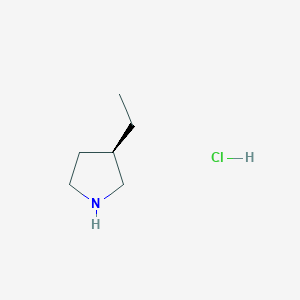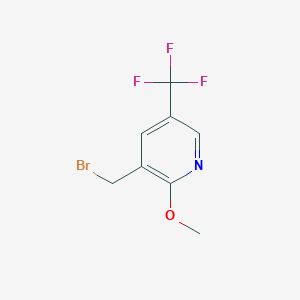
3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
“3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is characterized by the presence of a fluorine atom and a pyridine in its structure . The CAS Number of this compound is 1227602-81-4 .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of “3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine” is characterized by the presence of a bromomethyl group, a methoxy group, and a trifluoromethyl group attached to a pyridine ring .Applications De Recherche Scientifique
Agrochemicals: Crop Protection
3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine: derivatives are extensively used in the agrochemical industry, particularly for crop protection. The trifluoromethylpyridine (TFMP) moiety is a key structural component in active ingredients that protect crops from pests . The unique physicochemical properties of the fluorine atom combined with the pyridine ring contribute to the biological activity of these compounds.
Pharmaceutical Industry: Drug Development
In the pharmaceutical sector, TFMP derivatives, including 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine , have been incorporated into various drugs. These compounds have been approved for market use and many more are undergoing clinical trials. Their unique properties contribute to the efficacy of medications .
Veterinary Medicine: Animal Health
Similar to their use in human pharmaceuticals, TFMP derivatives are also employed in veterinary medicine. A couple of veterinary products containing the TFMP structure have been granted market approval, showcasing the versatility of these compounds in promoting animal health .
Synthesis of Fluorinated Organic Chemicals
The compound is used as an intermediate in the synthesis of fluorinated organic chemicals. These chemicals are gaining importance due to their role in advancing agrochemical, pharmaceutical, and functional materials fields .
Development of Pesticides
More than half of the pesticides introduced in the last two decades are fluorinated, with a significant number containing the trifluoromethyl group3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine serves as a precursor in developing these vital pesticides .
Research on Physicochemical Properties
The compound’s unique structure makes it a subject of research in understanding the impact of fluorine atoms on the physicochemical properties of organic molecules. This research has implications for the design of new compounds with enhanced biological activities .
Mécanisme D'action
Target of Action
It is known that this compound is used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine involves its participation in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium–carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine are related to its role in Suzuki–Miyaura cross-coupling reactions . These reactions are used to form carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry .
Result of Action
The result of the action of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .
Safety and Hazards
The safety data sheet for a similar compound, “2-(Bromomethyl)-3-(trifluoromethyl)pyridine”, suggests that it may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Propriétés
IUPAC Name |
3-(bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-14-7-5(3-9)2-6(4-13-7)8(10,11)12/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRHSRBXDHBCPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



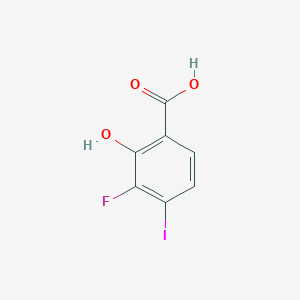
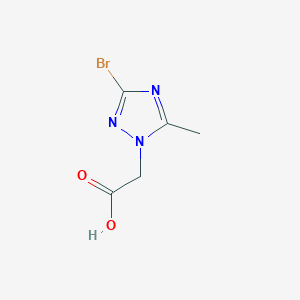
![6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1447255.png)

